molecular formula C13H9FO5S B2888711 Phenyl 2-fluorosulfonyloxybenzoate CAS No. 2411195-42-9

Phenyl 2-fluorosulfonyloxybenzoate

Cat. No.: B2888711
CAS No.: 2411195-42-9
M. Wt: 296.27
InChI Key: BGFJYIQYOHELPQ-UHFFFAOYSA-N
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Description

Phenyl 2-fluorosulfonyloxybenzoate is a chemical compound that has been synthesized by the SuFEx click reaction . It is the first example of a benzoxazole derivative with a fluorosulfate-containing substituent at position two of the benzoxazole heterocycle .


Synthesis Analysis

The synthesis of this compound was achieved through the SuFEx click reaction in a two-chamber reactor . This method has been successfully used for the synthesis of small molecules in chemical biology for labeling proteins and in material science for obtaining polymeric materials and surface modification .

Future Directions

The future directions for research on Phenyl 2-fluorosulfonyloxybenzoate could include further studies on its potential as an anaplastic lymphoma kinase inhibitor . Additionally, its synthesis method, the SuFEx click reaction, could be explored for the synthesis of other similar compounds .

Properties

IUPAC Name

phenyl 2-fluorosulfonyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO5S/c14-20(16,17)19-12-9-5-4-8-11(12)13(15)18-10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFJYIQYOHELPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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